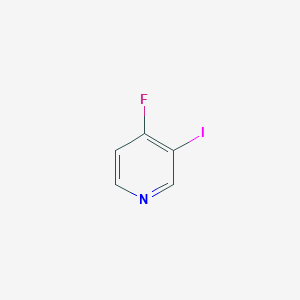

4-Fluoro-3-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif. It is found in a vast array of natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov Beyond its natural occurrence, the pyridine scaffold is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.netlifechemicals.com Its derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in the development of therapeutic agents. lifechemicals.comscispace.com The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a site for chemical modification, making it a versatile building block in the synthesis of complex molecular architectures. nih.gov

Specific Context of Fluoro- and Iodo-Substituted Pyridines

The introduction of halogen atoms, specifically fluorine and iodine, onto the pyridine ring imparts unique chemical properties that are highly advantageous in organic synthesis. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. evitachem.com The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

On the other hand, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various reactions. This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. ambeed.com The differential reactivity of the fluoro and iodo substituents on the same pyridine core allows for selective and sequential chemical modifications.

Research Focus on 4-Fluoro-3-iodopyridine within Halopyridine Chemistry

Within the diverse family of halopyridines, this compound has emerged as a compound of significant interest. Its specific substitution pattern, with a fluorine atom at the 4-position and an iodine atom at the 3-position, creates a unique platform for synthetic transformations. This arrangement allows for a range of regioselective reactions, making it a valuable intermediate in the synthesis of highly functionalized pyridine derivatives. researchgate.netnih.gov The distinct electronic and steric environment of each halogen atom enables chemists to selectively target one over the other, providing a powerful tool for the construction of complex molecules with precise control over their architecture. Research into this compound and its analogs is driven by the continuous demand for novel building blocks in medicinal chemistry and the development of new synthetic methodologies. nih.govacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H3FIN | chembk.com |

| Appearance | Colorless to light yellow crystal | chembk.com |

| Melting Point | 80-84 °C | chembk.com |

| Boiling Point | 204-205 °C | chembk.com |

| Density | 2.11 g/cm³ | chembk.com |

| Solubility | Soluble in ethanol, dimethyl ether, and dichloromethane; insoluble in water | chembk.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H3FIN |

|---|---|

Molecular Weight |

222.99 g/mol |

IUPAC Name |

4-fluoro-3-iodopyridine |

InChI |

InChI=1S/C5H3FIN/c6-4-1-2-8-3-5(4)7/h1-3H |

InChI Key |

LRXKRGPQVZXYOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 3 Iodopyridine and Its Derivatives

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of complex molecules like 4-fluoro-3-iodopyridine. Modern strategies often leverage the inherent electronic properties and reactivity of halogenated pyridines to direct functionalization to specific positions. These methods include halogen dance reactions and directed ortho metalation, which provide powerful tools for molecular editing and the construction of polysubstituted pyridines. researchgate.netclockss.org

The halogen dance (HD) reaction, also known as halogen migration or base-catalyzed halogen dance, is a rearrangement process where a halogen atom translocates to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This reaction has proven to be a valuable tool for functionalizing pyridine (B92270) rings in ways that are difficult to achieve through classical methods. clockss.orgnih.gov The reaction enables the introduction of functional groups at positions other than the initial site of the halogen, expanding synthetic possibilities. clockss.org Halogen dance reactions have been observed on a variety of heterocyclic substrates, including pyridines, thiophenes, and thiazoles. whiterose.ac.uknih.gov

The halogen dance rearrangement is an intermolecular process that typically begins with the deprotonation of a heteroaromatic compound by a strong base, such as lithium diisopropylamide (LDA). wikipedia.orgwhiterose.ac.uk In the context of a substituted pyridine, lithiation often occurs ortho to a directing group. wikipedia.org The driving force for the migration is the formation of a more stable lithiated intermediate. scribd.com

The generally accepted mechanism involves several key steps:

Deprotonation: A strong base abstracts a proton from the pyridine ring, typically at a position ortho to a directing halogen, to form a lithiated intermediate. wikipedia.org

Halogen Transfer: The resulting lithiated species reacts with a halogen donor, which can be another molecule of the starting material. wikipedia.org This step can proceed through the formation of a reversible "ate-complex". wikipedia.org

Formation of a More Stable Intermediate: The reaction proceeds in the direction that forms the most thermodynamically stable lithiated species. scribd.com For instance, a lithiated species at one position may rapidly rearrange to a more stable lithiated isomer at another position. scribd.com

Quenching: The final, more stable organolithium intermediate is then trapped with an electrophile to yield the functionalized product. whiterose.ac.uk

In pyridine systems, fluorine and chlorine atoms are often employed as static directing groups because they are less prone to migration. clockss.org In contrast, bromine and iodine atoms are more labile and readily participate in the "dance," allowing for their translocation across the ring. clockss.org

The application of continuous-flow technology to halogen dance reactions represents a significant methodological advancement. researchgate.net Flow chemistry offers superior control over critical reaction parameters such as temperature and residence time, which is particularly advantageous when dealing with highly reactive and unstable organometallic intermediates that are common in HD reactions. rsc.org

Research has demonstrated the successful implementation of the first halogen dance reaction in continuous flow on 2-chloro-3-bromopyridine. researchgate.netenseignementsup-recherche.gouv.fr This approach allows for the selective trapping of a pyridin-4-yl-lithium species that is known to undergo the halogen dance. researchgate.net The precise control afforded by the flow reactor enables divergent functionalization: at a lower temperature (-60 °C), the initially formed ortho-lithiated species can be trapped, while at a slightly higher temperature (-20 °C), the halogen dance is triggered before the intermediate is trapped with an electrophile. rsc.org

The benefits of this approach are substantial, enabling reactions to be completed on a timescale of less than five seconds with high efficiency and a remarkable throughput of approximately 10.6 g/h. researchgate.net This contrasts sharply with analogous batch reactions, which often suffer from rapid degradation of the lithiated intermediates, leading to lower yields and selectivity. rsc.org

Table 1: Research Findings on Continuous-Flow Halogen Dance Reactions.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The reaction relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent. baranlab.org This coordination, known as a complex-induced proximity effect, facilitates the deprotonation of the nearest ortho-position, generating a targeted organolithium species that can be trapped by various electrophiles. baranlab.org In fluoropyridines, the fluorine atom can serve as a directing group for metalation. nih.govthieme-connect.com

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound by treatment with a preformed organolithium reagent, such as butyllithium. wikipedia.org This reaction is kinetically controlled, and the rate of exchange typically follows the trend I > Br > Cl, with aryl fluorides being generally unreactive to exchange. wikipedia.org

This methodology is frequently used to prepare aryl- and vinyllithium (B1195746) reagents that are otherwise difficult to access. wikipedia.org In the context of pyridine synthesis, lithium-halogen exchange offers a complementary approach to deprotonation for generating lithiated intermediates. For instance, treating a bromopyridine with n-butyllithium can result in bromine-lithium exchange. researchgate.net However, these reactions can be sensitive to temperature, with low temperatures often required to prevent isomerization or degradation of the unstable lithiopyridine species. researchgate.net The development of newer reagents, such as trimethylsilylmethyllithium (TMSCH₂Li), has enabled efficient bromine-lithium exchange in bromopyridines at non-cryogenic temperatures (0 °C). researchgate.net

Magnesium-mediated functionalization, or magnesiation, involves the direct insertion of magnesium metal or the use of organomagnesium bases to generate Grignard-type reagents from organic halides. nih.govuni-muenchen.de These reagents are generally more stable than their lithium counterparts but still highly effective for subsequent functionalization.

A notable application of this strategy is the synthesis of highly substituted pyridines. nih.govacs.orgscilit.com For example, the unique compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine can undergo regioselective C6 magnesiation. nih.govacs.org This magnesiated intermediate can then be trapped with a variety of electrophiles to produce a range of pentasubstituted pyridines with desired functionalities. nih.govscilit.com The use of mixed magnesium/lithium amide bases, such as R₂NMgCl·LiCl, has been shown to be highly efficient for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds. scilit.com

Table 2: Examples of Magnesium-Mediated Functionalization of Halopyridines.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation for introducing a variety of functional groups. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, particularly at positions ortho and para (2-, 4-, and 6-positions) to the nitrogen. In the context of this compound, the fluorine atom at the 4-position is the primary site for SNAr reactions.

Regiochemical Control in SNAr Reactions of Halopyridines

The regioselectivity of SNAr reactions in polyhalogenated pyridines is a well-studied phenomenon, dictated by the electronic activation provided by the ring nitrogen and the nature of the leaving group. For dihalopyridines such as 2,4-difluoro- or 2,4-dichloropyridine, nucleophilic substitution occurs preferentially, and often exclusively, at the 4-position. acs.orgacs.org This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when the attack occurs at the para-position relative to the ring nitrogen.

Although the carbon-fluorine bond is inherently strong, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack on the electron-deficient ring, a step that is accelerated by the high electronegativity of the fluorine atom. masterorganicchemistry.com Consequently, in a molecule like this compound, nucleophiles will preferentially displace the fluoride (B91410) at the C-4 position over the iodide at the C-3 position under SNAr conditions.

Interestingly, this inherent regioselectivity can be deliberately inverted. A notable strategy involves the introduction of a bulky trialkylsilyl group at a position adjacent to a halogen. For instance, in 2,4-dihalopyridines, placing a trialkylsilyl group at the 5-position sterically hinders attack at C-4, redirecting the nucleophile to the 2-position. acs.orgresearchgate.net After the substitution, the silyl (B83357) group can be removed, yielding the 2-substituted pyridine, a product not accessible through direct substitution. acs.orgresearchgate.net This "trialkylsilyl trick" provides a powerful tool for achieving flexible regiochemical outcomes in the synthesis of substituted pyridines. researchgate.net

A study on the highly substituted 5-bromo-2-chloro-4-fluoro-3-iodopyridine further illustrates these principles, describing regioselective SNAr reactions where various nucleophiles displace the C-4 fluorine, leaving the other halogens intact, to create highly functionalized pyridine building blocks. researchgate.net

Activation Strategies for SNAr Processes

To enhance the reactivity of the pyridine ring towards nucleophilic attack, several activation strategies have been developed. These methods aim to further decrease the electron density of the aromatic system, thereby making it more electrophilic.

Key Activation Strategies for Pyridine SNAr:

| Activation Strategy | Description | Mechanism of Activation | Reference |

| N-Oxide Formation | The pyridine nitrogen is oxidized to form a pyridine N-oxide. | The N-oxide group is strongly electron-withdrawing, which significantly activates the ring (especially the 2- and 4-positions) towards nucleophilic attack. | bath.ac.uk |

| Lewis Acid Catalysis | A Lewis acid coordinates to the pyridine nitrogen. | Coordination of the Lewis acid to the nitrogen lone pair increases the electron-deficient character of the entire ring system, thus activating it for SNAr. | bath.ac.ukresearchgate.net |

| N-Phosphonium Salt Formation | The pyridine reacts with a phosphine (B1218219) and an activating agent (e.g., iodine) to form a dicationic N-phosphonium-pyridinium intermediate. | This intermediate is exceptionally reactive towards SNAr. The positively charged nitrogen and phosphonium (B103445) group strongly withdraw electron density, facilitating nucleophilic attack even at ambient temperatures. | nih.govsorbonne-universite.fr |

These strategies can overcome the low reactivity of certain pyridine substrates and enable substitutions that would otherwise be difficult to achieve. uiowa.edu For example, the formation of N-phosphonium pyridinium (B92312) intermediates from iodopyridines allows for facile C-P bond formation and subsequent reactions under mild conditions. nih.govsorbonne-universite.fr

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and modular approach to construct carbon-carbon and carbon-heteroatom bonds, representing a cornerstone of modern synthetic chemistry. For substrates like this compound, the significant difference in reactivity between the C-I and C-F bonds under these conditions allows for highly selective functionalization.

Palladium-Catalyzed Methodologies

Palladium catalysts are preeminent in cross-coupling chemistry. The general mechanism involves an oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. In the case of this compound, the C-I bond is substantially more reactive towards oxidative addition than the much stronger C-F bond. This differential reactivity enables the selective modification of the 3-position while preserving the fluorine atom at the 4-position for potential subsequent transformations, such as SNAr. This principle is also observed in related compounds like 4-chloro-3-iodopyridine, where cross-coupling occurs exclusively at the C-I bond.

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron reagent (like a boronic acid or ester), is one of the most widely used palladium-catalyzed reactions due to its operational simplicity and the stability of the boron reagents. This reaction is highly effective for the arylation or alkylation of the 3-position of this compound.

Research on the related 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated successful Suzuki-Miyaura couplings. In one example, reaction with phenylboronic acid under palladium catalysis resulted in the formation of 2-chloro-4-fluoro-3,5-diphenylpyridine, indicating that both the C-I and C-Br bonds can be functionalized, with the C-I bond being the most reactive site. acs.org This highlights the utility of the Suzuki reaction for selectively building molecular complexity on the pyridine core.

Examples of Suzuki-Miyaura Coupling on Halopyridines:

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Product | Yield | Reference |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Phenylboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | 2-Chloro-4-fluoro-3,5-diphenylpyridine | - | acs.org |

| 2-Fluoro-4-iodopyridine | Various anilines (Buchwald-Hartwig Amination) | Pd(OAc)₂ / BINAP | K₂CO₃ | 4-Anilino-2-fluoropyridines | 52-84% | thieme-connect.de |

| 2,4-Dichloropyridine | Arylboronic acids | Pd/IPr | - | 4-Aryl-2-chloropyridines | Good | nih.gov |

| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ | KF | 2,3'-Bipyridine | 85% | nih.gov |

This table includes examples from related halopyridines to illustrate the scope of palladium-catalyzed coupling reactions. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Direct C-H activation offers an alternative, atom-economical strategy for functionalizing aromatic rings, circumventing the need for pre-halogenated substrates. In the context of pyridine derivatives, palladium-catalyzed C-H arylation allows for the formation of C-C bonds at positions not readily accessible through other means.

The regioselectivity of pyridine C-H arylation is governed by a combination of electronic and steric factors. For pyridine substrates bearing an electron-withdrawing group, such as the fluorine atom in 4-fluoropyridine (B1266222), C-H arylation can be directed with high selectivity. Research has shown that the C-H arylation of a 4-fluoropyridine substrate can yield the C-5 arylated product with high regioselectivity. nih.gov This outcome is rationalized by electronic effects, including the repulsion between the nitrogen lone pair and the polarized C-Pd bond that disfavors palladation at the C-2/C-6 positions, combined with the increased acidity of the remaining C-H bonds. nih.govresearchgate.net

This methodology complements traditional cross-coupling reactions. While Suzuki coupling on this compound would occur at the C-3 position, a C-H activation protocol could potentially functionalize the C-5 position, providing access to a different regioisomer and expanding the synthetic utility of this important heterocyclic building block. nih.gov

Reactivity Models and Predictive Catalysis in Cross-Coupling

The selective functionalization of polyhalogenated pyridines via cross-coupling reactions is a cornerstone of modern organic synthesis. The presence of multiple, yet distinct, halogen substituents on the pyridine ring, as in this compound, necessitates a deep understanding of reactivity patterns to achieve site-selectivity. Computational models and predictive catalysis have emerged as indispensable tools for rationalizing and predicting the outcomes of such reactions.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the C-X bond strength (C-I < C-Br < C-Cl < C-F) and the electronic and steric environment of the carbon atom. For this compound, the C-I bond is significantly more susceptible to oxidative addition to a low-valent palladium center than the C-F bond. This inherent reactivity difference is the basis for achieving selective cross-coupling at the C3 position.

Recent studies on closely related polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have provided valuable insights into the factors governing regioselectivity. In these systems, the iodine at the 3-position is the most reactive site for Suzuki-Miyaura, Sonogashira, and Stille couplings. Computational studies, often employing Density Functional Theory (DFT), can model the transition states of oxidative addition, providing quantitative predictions of activation barriers for each C-X bond. These models help in the selection of appropriate ligands and reaction conditions to enhance selectivity. For instance, bulky phosphine ligands on the palladium catalyst can further accentuate the steric differences between the halogenated positions, favoring reaction at the less hindered site.

A key aspect of predictive catalysis is the development of quantitative structure-activity relationship (QSAR) models. These models correlate various computed molecular descriptors (e.g., bond dissociation energies, electrostatic potentials, steric parameters) with experimentally observed reaction rates and selectivities. While a specific, comprehensive model for this compound is not widely published, data from analogous systems can be extrapolated. The following table illustrates typical regioselectivity observed in the cross-coupling of a related polyhalogenated pyridine, highlighting the preferential reactivity of the C-I bond.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Major Product | Reference |

| Suzuki-Miyaura | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-5-bromo-2-chloro-4-fluoropyridine | |

| Sonogashira | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | 3-Alkynyl-5-bromo-2-chloro-4-fluoropyridine | |

| Stille | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Organostannane | Pd(PPh₃)₄ | 3-Stannyl-5-bromo-2-chloro-4-fluoropyridine |

These findings underscore the utility of the C-I bond in this compound as a versatile handle for introducing molecular complexity, with the C-F bond remaining for potential subsequent transformations.

Other Transition Metal-Catalyzed Functionalizations (e.g., Cobalt-catalyzed Annulation)

Beyond palladium-catalyzed cross-couplings, other transition metals offer unique reactivity for the functionalization of pyridine rings. Cobalt-catalyzed reactions, in particular, have gained prominence for their cost-effectiveness and novel mechanistic pathways, including C-H activation and annulation reactions.

Cobalt-catalyzed annulation reactions provide a powerful means to construct fused heterocyclic systems. While specific examples employing this compound as a substrate are not extensively documented in the literature, the general principles of cobalt-catalyzed [4+2] and other cycloadditions on pyridine derivatives suggest potential applications. For instance, cobalt catalysts can mediate the annulation of alkynes or other coupling partners across two positions of the pyridine ring, or at a substituent attached to the ring.

A hypothetical application could involve the cobalt-catalyzed annulation of an alkyne with a derivative of this compound where a suitable directing group has been installed. Such a reaction could lead to the formation of novel polycyclic aromatic compounds with tailored

Reactivity Profile and Chemoselective Functionalization of 4 Fluoro 3 Iodopyridine

Differentiating Reactivity of Halogen Substituents in Pyridine (B92270) Systems

The presence of both a fluorine and an iodine atom on the same pyridine ring gives rise to a rich and selective chemistry, primarily dictated by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the halogens themselves.

Comparative Reactivity of Fluorine versus Iodine

In the context of halogenated pyridines, the reactivity of fluorine and iodine substituents differs significantly, a factor that is pivotal in directing the outcome of various chemical transformations. Generally, iodine is a better leaving group than fluorine in many reactions, particularly in palladium-catalyzed cross-coupling reactions. This is attributed to the weaker carbon-iodine bond compared to the robust carbon-fluorine bond. The C-I bond is longer and more polarizable, making it more susceptible to oxidative addition to a low-valent metal center, which is often the initial step in catalytic cycles.

Conversely, the fluorine atom, being the most electronegative element, forms a very strong bond with carbon. This C-F bond is typically unreactive under conditions that readily cleave a C-I bond. However, the high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, rendering it susceptible to nucleophilic aromatic substitution (SNAr), especially when located at the 2- or 4-position of the pyridine ring.

This differential reactivity allows for sequential functionalization of 4-fluoro-3-iodopyridine. For instance, the iodine at the 3-position can be selectively targeted in cross-coupling reactions, leaving the fluorine at the 4-position intact for subsequent transformations, such as nucleophilic substitution.

Electronic Effects of Halogens on Pyridine Ring Reactivity

The electronic properties of the fluorine and iodine substituents exert a profound influence on the reactivity of the pyridine ring. Both halogens are electron-withdrawing through the inductive effect (-I effect), which decreases the electron density of the aromatic system. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack.

The fluorine atom, with its strong -I effect, significantly lowers the pKa of the pyridine nitrogen, making it less basic. The iodine atom also exhibits a -I effect, though to a lesser extent than fluorine. In addition to their inductive effects, halogens can also exert a +M (mesomeric) or +R (resonance) effect by donating a lone pair of electrons to the aromatic system. For fluorine, this effect is weak due to the large energy difference between the 2p orbital of fluorine and the 2p orbitals of carbon. For iodine, the +M effect is even weaker due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbitals of carbon.

The net result of these electronic influences is a pyridine ring that is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The fluorine atom at the 4-position strongly activates this position for nucleophilic aromatic substitution.

Selective Transformations at Pyridine Ring Positions

The unique electronic and steric environment of this compound allows for highly regioselective functionalization at various positions on the pyridine ring.

Regioselectivity in C-H Functionalization

Direct C-H functionalization of pyridine derivatives is a powerful tool for the synthesis of complex molecules. The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents on the pyridine ring. For 3-halopyridines, C-H functionalization often occurs at the C2 or C4 positions. The presence of a fluorine atom at the 4-position and an iodine atom at the 3-position in this compound directs C-H functionalization to the remaining C-H bonds at the C2, C5, and C6 positions.

The acidity of the C-H bonds is a key factor in determining the site of deprotonation in directed ortho-metalation (DoM) reactions. The electron-withdrawing nature of the fluorine and iodine atoms increases the acidity of the ring protons. The nitrogen atom in the pyridine ring can also act as a directing group. In the case of this compound, metalation is expected to be directed to the C2 and C5 positions, which are ortho to the nitrogen and the iodine substituent, respectively. The fluorine at C4 would further acidify the C5-H bond.

Palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups at the 3-position has been shown to proceed with high selectivity at the 4-position. Conversely, pyridines with electron-withdrawing groups at the 4-position tend to undergo arylation at the 3-position. This suggests that for this compound, C-H functionalization might be directed towards the C5 position.

Site-Specific Nucleophilic Attack and Substitution Selectivity

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Nucleophilic attack on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom.

In this compound, the fluorine atom at the 4-position is the prime site for nucleophilic attack. The strong electron-withdrawing nature of fluorine activates this position, and fluoride (B91410) is a good leaving group in SNAr reactions. In contrast, the iodine at the 3-position is a poorer leaving group in SNAr reactions.

This site-selectivity is exemplified in the reaction of 3-bromo-4-nitropyridine (B1272033) with tetrabutylammonium (B224687) fluoride, where substitution of the nitro group at the 4-position is observed, rather than the bromine at the 3-position. nih.gov While this is a different substrate, the principle of preferential nucleophilic attack at the 4-position holds.

The chemoselectivity of this compound is evident in palladium-catalyzed amination reactions. For the related isomer, 2-fluoro-4-iodopyridine, selective C-N bond formation occurs exclusively at the 4-position under microwave conditions using a Pd(OAc)2/BINAP catalytic system. researchgate.net This highlights the greater reactivity of the C-I bond over the C-F bond in this type of transformation.

For this compound, it is expected that palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, will proceed selectively at the C3 position, targeting the more reactive C-I bond. For instance, the synthesis of the antibiotic Eudistomin T involves the Suzuki coupling of 3-fluoro-4-iodopyridine (B28142) with (2-pivaloylaminophenyl)boronic acid, where the reaction occurs at the iodine-bearing position.

Below are illustrative data tables for the chemoselective functionalization of halogenated pyridines, which provide a framework for understanding the expected reactivity of this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalopyridines

| Entry | Dihalopyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | 2-Bromo-5-iodopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 5-Phenyl-2-bromopyridine | 85 | organic-chemistry.org |

| 2 | 2-Chloro-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 2-Chloro-4-(4-methoxyphenyl)pyridine | 92 | researchgate.net |

| 3 | 3-Bromo-5-iodopyridine | 3-Tolylboronic acid | PdCl2(PPh3)2 | K3PO4 | DME | 3-Bromo-5-(3-tolyl)pyridine | 78 | organic-chemistry.org |

Table 2: Regioselective Sonogashira Coupling of Halogenated Pyridines

| Entry | Halopyridine | Alkyne | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | 2,6-Diiodopyridine | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 2-Iodo-6-(phenylethynyl)pyridine | 80 | nih.gov |

| 2 | 3-Bromo-5-iodopyridine | 1-Heptyne | Pd(PPh3)4/CuI | DIPA | Toluene | 3-Bromo-5-(hept-1-yn-1-yl)pyridine | 88 | researchgate.net |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh3)4/CuI | Et3N | THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 92 | soton.ac.uk |

Table 3: Site-Selective Nucleophilic Aromatic Substitution of Dihalopyridines

| Entry | Dihalopyridine | Nucleophile | Conditions | Product | Yield (%) | Ref. |

| 1 | 2,4-Dichloropyridine | Morpholine | K2CO3, DMF, 100 °C | 4-(4-Chloropyridin-2-yl)morpholine | 75 | researchgate.net |

| 2 | Pentafluoropyridine | 4-Hydroxybenzaldehyde | K2CO3, DMF, rt | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 95 | researchgate.net |

| 3 | 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO, 25 °C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | nih.gov |

Stereoelectronic Influences on Reaction Outcomes and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a crucial role in the reactions of this compound. The orientation of the lone pairs of the pyridine nitrogen and the halogen substituents, as well as the alignment of orbitals in transition states, can dictate the regioselectivity and rate of reactions.

In nucleophilic aromatic substitution, the approach of the nucleophile is influenced by the electrostatic potential of the pyridine ring. The electron-withdrawing fluorine and iodine atoms create regions of positive electrostatic potential, guiding the nucleophile to the carbon atoms to which they are attached. The stability of the Meisenheimer intermediate is a key determinant of the reaction pathway. For attack at the 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing stereoelectronic effect that is not possible for attack at the 3-position.

In directed ortho-metalation, the coordination of the organolithium reagent to the pyridine nitrogen is a critical stereoelectronic interaction. This pre-complexation brings the base into proximity with the ortho C-H bonds, facilitating deprotonation. The relative directing ability of the nitrogen versus the halogen substituents will depend on the specific reaction conditions and the nature of the organolithium reagent.

In palladium-catalyzed cross-coupling reactions, the stereoelectronics of the ligands on the palladium center are critical for selectivity. Bulky, electron-rich phosphine (B1218219) ligands can influence the regioselectivity of oxidative addition, favoring reaction at the less sterically hindered or more electronically favorable position. The nature of the ligand can also affect the rate of reductive elimination, the final step in the catalytic cycle.

Applications of 4 Fluoro 3 Iodopyridine As a Precursor in Complex Chemical Synthesis Research

Building Block for Polyfunctionalized Pyridines and Heterocycles

4-Fluoro-3-iodopyridine is a key intermediate in the generation of highly substituted pyridine (B92270) rings. The presence of two different halogen atoms facilitates a variety of cross-coupling and nucleophilic substitution reactions. For instance, the iodine at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. ossila.com This allows for the introduction of various aryl or alkyl groups at this position. Subsequently, the fluorine atom at the 3-position can be displaced by nucleophiles under specific conditions, or the adjacent C-2 position can be functionalized through metalation. unilag.edu.ng This stepwise functionalization provides a powerful tool for creating a diverse library of polysubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science. rsc.orgchemimpex.com

A related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been demonstrated as a versatile intermediate for creating pentasubstituted pyridines. researchgate.netnih.gov This highlights the broader utility of polyhalogenated pyridines in accessing complex substitution patterns through sequential, regioselective reactions. researchgate.netnih.gov

Intermediate in the Synthesis of Specific Natural Products and Bioactive Scaffolds

The unique reactivity of this compound has been harnessed in the total synthesis of several natural products and biologically active molecules. Its ability to act as a scaffold for the introduction of multiple functional groups makes it an ideal starting point for constructing complex heterocyclic systems.

Synthetic Approaches towards Substituted β-Carbolines

β-Carbolines are a large family of indole (B1671886) alkaloids with a wide range of pharmacological activities, including anti-tumor, anti-viral, and neuroprotective effects. ossila.commdpi.com this compound has been identified as a key building block in the synthesis of these important compounds. ossila.com The synthesis often involves an initial cross-coupling reaction at the 4-position of the pyridine ring, followed by further transformations to construct the fused tricyclic system characteristic of β-carbolines. ossila.comljmu.ac.uk The ability to introduce substituents at specific positions on the pyridine ring of the β-carboline scaffold is crucial for modulating their biological activity. mdpi.com

Strategies for the Construction of Eudistomins

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, some of which exhibit significant biological activity. An original and convergent synthesis of Eudistomin T utilizes this compound (referred to as 3-fluoro-4-iodopyridine (B28142) in some literature) as a key precursor. ossila.comunilag.edu.ng The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a substituted phenylboronic acid. ossila.comunilag.edu.ng This is followed by a lithiation and subsequent cyclization to form the final β-carboline structure of Eudistomin T. unilag.edu.ng This synthetic strategy showcases the utility of this compound in a convergent approach, where two complex fragments are coupled late in the synthesis. unilag.edu.ng

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Suzuki Coupling | (2-pivaloylaminophenyl)boronic acid, Pd catalyst | 2,2-Dimethyl-N-(2-(3-fluoro-4-pyridyl)phenyl)propanamide | ossila.comunilag.edu.ng |

| Lithiation/Addition | n-Butyllithium, Phenylacetaldehyde | Trisubstituted pyridine alcohol | unilag.edu.ng |

| Oxidation | Sodium hypochlorite, TEMPO | Trisubstituted pyridine ketone | unilag.edu.ng |

| Hydrolysis/Cyclization | Aqueous H2SO4, Pyridinium (B92312) chloride | Eudistomin T | unilag.edu.ng |

Precursor for Advanced Fluorinated and Iodinated Organic Molecules

The presence of both fluorine and iodine in this compound makes it an excellent starting material for the synthesis of more complex fluorinated and iodinated molecules. chemimpex.com Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. rsc.org Similarly, the iodine atom serves as a versatile handle for a wide array of transformations, including further cross-coupling reactions and the introduction of radioisotopes for imaging applications. nih.govgla.ac.uk

For example, the iodine atom can be selectively replaced via various metal-catalyzed reactions, leaving the fluorine atom intact for subsequent transformations. This allows for the synthesis of molecules containing both a fluoro-substituted pyridine ring and other complex functionalities. The ability to selectively manipulate these two halogens is a key advantage in the design and synthesis of novel chemical entities.

Utility in Late-Stage Diversification Studies of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of a synthesis. acs.orgspringernature.com This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This compound and similar polyhalogenated pyridines are valuable tools for LSF. chemrxiv.org The distinct reactivity of the different halogen atoms allows for selective, late-stage modifications of a core scaffold. For instance, a complex molecule containing a 4-fluoro-3-iodopyridyl moiety could undergo a selective cross-coupling reaction at the iodine position to introduce a variety of substituents, while the fluorine atom remains for potential future modifications. This modular approach to diversification is highly efficient and allows for the exploration of a broader chemical space. purdue.edu

Computational and Theoretical Chemistry Studies on 4 Fluoro 3 Iodopyridine

Electronic Structure Analysis and Reactivity Prediction

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-fluoro-3-iodopyridine and predicting its reactivity. The pyridine (B92270) ring, being electron-deficient, is further influenced by the competing electronic effects of the fluoro and iodo substituents. The fluorine atom at the 4-position acts as a strong electron-withdrawing group through its inductive effect, while the iodine atom at the 3-position, although also electron-withdrawing, is more polarizable. beilstein-journals.org

DFT calculations can map the electron density and electrostatic potential surface of the molecule. This mapping reveals the regions most susceptible to nucleophilic or electrophilic attack. The nitrogen atom, with its lone pair of electrons, is the primary site for protonation and alkylation. researchgate.net The electron-withdrawing nature of the substituents enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Reactivity indices, such as Fukui functions and local softness, can be calculated to provide a quantitative measure of the reactivity at different atomic sites. These calculations can help predict the regioselectivity of various reactions. For instance, in cross-coupling reactions, DFT can predict the activation barriers for the oxidative addition of the C-I versus the C-F bond to a metal catalyst, thereby guiding the choice of reaction conditions to achieve selective functionalization.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and intended to represent the type of information generated from DFT calculations. Actual values would be obtained from specific computational studies.

| Property | Value | Description |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical reactivity and stability. |

| Mulliken Charge on N | -0.45 e | Indicates a partial negative charge, making it a nucleophilic center. |

| Mulliken Charge on C4 | +0.20 e | Indicates a partial positive charge, susceptible to nucleophilic attack. |

Theoretical Investigations of C-H Acidity and Regioselectivity in Deprotonation Reactions

Theoretical calculations are crucial for understanding the C-H acidity of this compound and predicting the regioselectivity of deprotonation reactions, which are fundamental steps in many synthetic transformations. The acidity of the C-H bonds on the pyridine ring is significantly influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Computational studies can determine the gas-phase acidity or, more relevantly, the pKa values in a given solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net These calculations typically show that the protons ortho to the nitrogen atom (C2 and C6) are the most acidic due to the strong inductive effect and the ability of the nitrogen to stabilize the resulting anion. The fluorine atom at the 4-position further increases the acidity of the adjacent C-H bonds at C3 and C5. However, in this compound, the C3 position is substituted.

Therefore, the most acidic protons are expected to be at the C2 and C6 positions. DFT calculations can provide a quantitative ranking of the acidity of the remaining protons at C2, C5, and C6. researchgate.net This information is vital for predicting the outcome of reactions involving strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are commonly used to deprotonate such heterocycles for subsequent functionalization. researchgate.netnih.gov The regioselectivity of deprotonation is often a delicate balance between the thermodynamic acidity of the C-H bond and the kinetic accessibility of the site to the base, which can also be modeled computationally.

Table 2: Calculated Relative Deprotonation Energies for this compound (Illustrative) Note: This table is for illustrative purposes. Lower energy indicates a more favorable deprotonation.

| Position of Deprotonation | Relative Deprotonation Energy (kcal/mol) in THF | Predicted Regioselectivity |

| C-2 | 0 | Most favored |

| C-6 | +1.5 | Slightly less favored than C-2 |

| C-5 | +5.0 | Least favored |

Modeling of Reaction Mechanisms (e.g., Halogen Dance Pathways, Catalytic Cycles)

Computational chemistry provides powerful tools for modeling complex reaction mechanisms involving this compound. One notable reaction is the "halogen dance," a base-induced intramolecular migration of a halogen atom. researchgate.netnih.gov For a substrate like this compound, treatment with a strong base could potentially lead to deprotonation, followed by a rearrangement where the iodine atom migrates to a different position on the ring. researchgate.netnih.govacs.org DFT calculations can be used to map the potential energy surface of this process, identifying the key intermediates and transition states, and determining the activation barriers for each step. nih.gov This can help to understand the conditions under which a halogen dance is likely to occur and what the product distribution would be.

Furthermore, computational modeling is extensively used to elucidate the mechanisms of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are frequently employed to functionalize halopyridines. acs.orgrsc.org For this compound, a key question is the selective activation of the C-I bond over the C-F bond. Theoretical studies can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. acs.orgresearchgate.net By calculating the energetics of these steps for both the C-I and C-F bonds, researchers can rationalize the observed experimental selectivity and design more efficient and selective catalytic systems. dergipark.org.tr

Conformational Analysis and Intermolecular Interactions in Solution

While this compound is a rigid aromatic molecule with limited conformational freedom, computational studies can provide insights into its intermolecular interactions in solution. The molecule possesses several sites capable of engaging in non-covalent interactions, such as hydrogen bonding and halogen bonding. beilstein-journals.orgrscf.ru The nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds can act as weak hydrogen bond donors. nih.gov

Of particular interest is the potential for the iodine atom to act as a halogen bond donor. beilstein-journals.orgsemanticscholar.org The electrostatic potential around the iodine atom is anisotropic, with a region of positive potential (the σ-hole) along the C-I bond axis, which can interact favorably with nucleophiles or Lewis bases. acs.org Similarly, the fluorine atom can act as a weak hydrogen bond acceptor. researchgate.net

Computational methods, including DFT and molecular dynamics simulations, can be used to study the interactions of this compound with solvent molecules. rscf.ru These simulations can reveal the preferred solvation shell structure and the nature and strength of the solute-solvent interactions. This understanding is important as these interactions can influence the molecule's reactivity and solubility. Hirshfeld surface analysis, derived from crystallographic data and complemented by theoretical calculations, can also quantify various intermolecular contacts. rscf.ru

Future Directions and Emerging Research Avenues in 4 Fluoro 3 Iodopyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste and maximizing efficiency. For the synthesis of 4-fluoro-3-iodopyridine and its derivatives, future efforts are likely to concentrate on developing more sustainable and atom-economical routes. This involves moving away from classical multi-step procedures that often generate significant waste.

One promising approach is the direct C-H functionalization of pyridine (B92270) precursors. beilstein-journals.orgnih.gov Transition-metal catalyzed C-H activation can enable the direct introduction of fluorine and iodine atoms onto the pyridine ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.gov Such methods would significantly improve the atom economy of the synthesis.

Furthermore, the development of one-pot, multi-component reactions represents another avenue for sustainable synthesis. researchgate.netnih.gov These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, are inherently more efficient and generate less waste than traditional stepwise syntheses. Designing a multi-component reaction for the direct synthesis of functionalized this compound derivatives is a challenging yet highly desirable goal.

The use of microwave-assisted synthesis is also gaining traction as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Benefits |

| Direct C-H Functionalization | Direct fluorination and iodination of a pyridine backbone. | Reduced step count, higher atom economy. beilstein-journals.orgnih.govnih.gov |

| Multi-component Reactions | One-pot synthesis of substituted 4-fluoro-3-iodopyridines from simple precursors. | Increased efficiency, reduced waste. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Acceleration of key synthetic steps. | Shorter reaction times, improved yields. nih.gov |

| Catalysis | Use of reusable and non-toxic catalysts for transformations. | Reduced environmental impact, increased sustainability. |

Exploration of Novel Reactivity Patterns and Transformation Methods

While palladium-catalyzed cross-coupling reactions of this compound are well-established, there is considerable scope for exploring novel reactivity patterns and transformation methods. sriramchem.comnih.gov The unique electronic properties conferred by the fluorine and iodine substituents can be exploited to achieve new and selective chemical transformations.

The development of novel cross-coupling reactions beyond the standard Suzuki, Sonogashira, and Buchwald-Hartwig reactions is an active area of research. sriramchem.comsemanticscholar.org This could involve the use of alternative metal catalysts or the development of catalyst-free coupling methods. The differential reactivity of the C-I and C-F bonds can be further exploited for sequential and site-selective functionalization.

Furthermore, the participation of this compound in cycloaddition reactions is an underexplored area. nih.govnih.govresearchgate.net Given the electron-deficient nature of the pyridine ring, it could potentially act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to novel polycyclic and heterocyclic scaffolds.

C-H activation of the pyridine ring at positions other than those already substituted is another promising avenue. beilstein-journals.orgnih.govacs.orgmdpi.com This would allow for the late-stage functionalization of complex molecules containing the this compound core, providing rapid access to libraries of analogues for biological screening.

| Reaction Type | Potential Application with this compound | Expected Outcome |

| Novel Cross-Coupling | Use of non-precious metal catalysts (e.g., iron, copper). | More sustainable and cost-effective synthesis of derivatives. nih.gov |

| Cycloaddition Reactions | [4+2] or [3+2] cycloadditions. | Access to novel fused and spirocyclic systems. nih.govnih.govresearchgate.netmdpi.com |

| Remote C-H Functionalization | Directing group-assisted functionalization of the C-2, C-5, or C-6 positions. | Late-stage diversification of complex molecules. beilstein-journals.orgnih.govacs.orgmdpi.com |

Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis

The translation of synthetic routes from the laboratory to an industrial scale often presents significant challenges. Flow chemistry and automation technologies offer powerful solutions for the scalable and efficient synthesis of chemical compounds. mdpi.com The integration of these technologies into the synthesis of this compound and its derivatives is a key future direction.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. The synthesis of halogenated pyridines can benefit from the precise control over reaction parameters that flow reactors provide.

Automation, coupled with high-throughput screening, can accelerate the discovery and optimization of new reactions and synthetic routes. Robotic systems can be used to perform a large number of experiments in parallel, rapidly identifying optimal conditions for the synthesis of this compound derivatives. The automated synthesis of libraries of these compounds would be invaluable for drug discovery programs. researchgate.net

| Technology | Application in this compound Chemistry | Advantages |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Improved safety, scalability, and product consistency. |

| Automation | High-throughput reaction optimization and library synthesis. | Accelerated discovery of new compounds and synthetic methods. researchgate.net |

Expansion into New Areas of Chemical Research (e.g., Advanced Materials Science, Chemical Biology Tools)

The unique properties of this compound make it an attractive building block for the development of new materials and chemical biology tools. Future research will likely see its expansion into these exciting and interdisciplinary fields.

In advanced materials science, the incorporation of the this compound moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to materials with improved performance and stability. The fluorine substituent can enhance electron transport properties and thermal stability, while the iodine atom provides a handle for further functionalization and tuning of the material's electronic properties.

In the realm of chemical biology, this compound can serve as a scaffold for the design of novel fluorescent probes and imaging agents. mdpi.com The pyridine core can be functionalized with fluorophores and targeting groups to create probes for specific biological targets. The fluorine atom can also be used as a reporter for ¹⁹F NMR studies, providing a powerful tool for studying biological systems. The development of new chemical biology tools derived from this compound could have a significant impact on our understanding of biological processes and the development of new diagnostic and therapeutic agents.

| Research Area | Potential Role of this compound | Desired Outcome |

| Advanced Materials Science | Component of organic semiconductors and polymers. | Materials with enhanced electronic and physical properties. |

| Chemical Biology Tools | Scaffold for fluorescent probes and ¹⁹F NMR agents. | New tools for biological imaging and mechanistic studies. mdpi.com |

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-iodopyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation or halogen-dance reactions. For example, halogen-dance protocols (e.g., magnesium-mediated halogen exchange) enable selective substitution at the pyridine ring. Key parameters include:

- Temperature: Lower temperatures (e.g., −78°C) favor regioselectivity for iodine incorporation at the 3-position.

- Electrophile Trapping: Quenching intermediates with iodine sources (e.g., I₂) ensures high halogen specificity.

- Solvent Systems: Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and stability of intermediates.

Yield optimization requires balancing stoichiometry and reaction time. For instance, extended reaction times may lead to over-halogenation, reducing purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H/¹³C NMR: Fluorine and iodine substituents induce distinct deshielding effects. For example, the fluorine atom at C4 causes splitting in adjacent protons (C3 and C5), while iodine at C3 shifts carbon signals downfield (δ ~140–160 ppm).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) resolves impurities. Retention times should match standards (e.g., ≥98% purity threshold) .

- Melting Point: Compare observed values (e.g., 88–92°C) against literature to confirm crystallinity .

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine at C4 increases ring electron deficiency, accelerating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric and Electronic Tuning: Iodine at C3 provides a large atomic radius for transition-metal coordination but may slow transmetallation due to weaker C–I bond polarization.

- Substituent Compatibility: Fluorine’s ortho-directing effect can compete with iodine’s reactivity. Use DFT calculations to predict regioselectivity in multi-step functionalizations .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for halogenated pyridines?

Methodological Answer:

- Cross-Validation: Compare XRD (e.g., bond angles, torsion angles) with computational models (DFT-optimized geometries). For example, O1A–C1A–C2A–C7A torsion angles should align within ±5° of calculated values .

- Error Analysis: Quantify uncertainties in NMR integration (e.g., ±5% for ¹H signals) and HPLC retention time reproducibility (±0.1 min).

- Data Repositories: Use platforms like Chemotion or RADAR4Chem to benchmark against published datasets .

Example Workflow:

Validate NMR assignments using 2D experiments (COSY, HSQC).

Replicate crystallization under controlled conditions (slow evaporation vs. diffusion).

Submit raw data to open-access repositories for peer verification .

Q. What experimental design frameworks are optimal for studying substituent effects in this compound derivatives?

Methodological Answer:

- PICO Framework: Define Population (halogenated pyridines), Intervention (substituent variation), Comparison (e.g., fluoro vs. chloro analogs), and Outcome (reactivity/selectivity metrics).

- FINER Criteria: Ensure questions are Feasible (e.g., scalable syntheses), Novel (unexplored C3/C4 substitutions), and Relevant (e.g., drug-discovery applications).

- Triangulation: Combine kinetic studies, computational modeling, and crystallography to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.